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Compound of Interest

Compound Name: 7-Bromo-5-methyl-1H-indazole

Cat. No.: B592039

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 7-Bromo-5-methyl-1H-indazole, a
heterocyclic compound of significant interest in medicinal chemistry. This document details its
chemical identity, physicochemical properties, a representative synthetic protocol, and its
established role as a key building block in the development of targeted therapeutics,
particularly protein kinase inhibitors. The guide is intended to serve as a valuable resource for
researchers and professionals engaged in drug discovery and development, offering detailed
experimental methodologies and illustrating its utility in the context of relevant signaling
pathways.

Chemical Identity and Physicochemical Properties

7-Bromo-5-methyl-1H-indazole is a substituted indazole with the molecular formula
C8H7BrN2. Its chemical structure features a bicyclic system composed of a benzene ring fused
to a pyrazole ring, with a bromine atom at position 7 and a methyl group at position 5.

Table 1: Chemical Identifiers and Properties of 7-Bromo-5-methyl-1H-indazole

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b592039?utm_src=pdf-interest
https://www.benchchem.com/product/b592039?utm_src=pdf-body
https://www.benchchem.com/product/b592039?utm_src=pdf-body
https://www.benchchem.com/product/b592039?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b592039?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

Property Value Source

CAS Number 885272-97-9 Fluorochem
Molecular Formula C8H7BIrN2 ChemicalBook[1]
Molecular Weight 211.06 g/mol ChemicalBook][1]
IUPAC Name 7-bromo-5-methyl-1H-indazole ~ Fluorochem
Canonical SMILES CC1=CC(Br)=C2NN=CC2=C1 Fluorochem
InChl Key NCFBKDULILGGSG- Fluorochem

UHFFFAOYSA-N

MDL Number MFCD05664004 ChemicalBook][1]
Purity =97% Fluorochem
LogP 2.578 Fluorochem
Hydrogen Bond Acceptors 1 Fluorochem
Hydrogen Bond Donors 1 Fluorochem

Table 2: Physicochemical Data of 7-Bromo-5-methyl-1H-indazole

Property Value Notes
) ] Assumed based on related
Physical State Solid
compounds

Melting Point Data not available

Boiling Point Data not available

Density Data not available

Solubility Data not available

Synthesis and Experimental Protocols

© 2025 BenchChem. All rights reserved. 2/9

Tech Support


https://www.chemicalbook.com/msds/5-BROMO-7-METHYL-1H-INDAZOLE.htm
https://www.chemicalbook.com/msds/5-BROMO-7-METHYL-1H-INDAZOLE.htm
https://www.chemicalbook.com/msds/5-BROMO-7-METHYL-1H-INDAZOLE.htm
https://www.benchchem.com/product/b592039?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b592039?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

While a specific, published synthesis for 7-Bromo-5-methyl-1H-indazole is not readily
available, a plausible and detailed experimental protocol can be extrapolated from established
methods for the synthesis of similar substituted indazoles. The following protocol describes a
potential synthetic route starting from a commercially available substituted aniline.

Representative Synthesis of 7-Bromo-5-methyl-1H-
indazole

This synthesis involves a two-step process: bromination of a substituted aniline followed by a
diazotization and cyclization reaction.

Step 1: Bromination of 4-Methyl-2-nitroaniline

» Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a
dropping funnel, and a thermometer, dissolve 4-methyl-2-nitroaniline (1 equivalent) in a
suitable solvent such as glacial acetic acid.

e Bromination: Cool the solution to 0-5 °C in an ice bath. Slowly add a solution of bromine (1.1
equivalents) in glacial acetic acid dropwise via the dropping funnel, ensuring the temperature
does not exceed 10 °C.

o Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the
progress of the reaction by Thin Layer Chromatography (TLC).

o Work-up: Once the reaction is complete, pour the mixture into ice-cold water. The solid
precipitate, 2-bromo-4-methyl-6-nitroaniline, is collected by vacuum filtration, washed with
water until the filtrate is neutral, and dried under vacuum.

Step 2: Reductive Cyclization to form 7-Bromo-5-methyl-1H-indazole

o Reduction of the Nitro Group: Suspend the 2-bromo-4-methyl-6-nitroaniline (1 equivalent) in
ethanol. Add a reducing agent, such as tin(ll) chloride dihydrate (3-4 equivalents), portion-
wise.

o Reflux: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC
until the starting material is consumed.
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» Diazotization and Cyclization: Cool the reaction mixture to 0-5 °C. Add concentrated
hydrochloric acid, followed by the dropwise addition of an aqueous solution of sodium nitrite
(1.1 equivalents) while maintaining the temperature below 5 °C.

o Neutralization and Extraction: After stirring for 1-2 hours at low temperature, neutralize the
reaction mixture with a saturated sodium bicarbonate solution. Extract the product into an
organic solvent such as ethyl acetate.

 Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and
concentrate under reduced pressure. The crude product can be purified by column
chromatography on silica gel to yield 7-Bromo-5-methyl-1H-indazole.

Characterization

The final product should be characterized by standard analytical techniques:

¢ Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR to confirm the
structure and purity.

¢ Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular
formula.

« Infrared (IR) Spectroscopy: To identify the characteristic functional groups.

Applications in Drug Discovery

The indazole scaffold is recognized as a "privileged structure” in medicinal chemistry due to its
ability to interact with a wide range of biological targets. Substituted indazoles, such as 7-
Bromo-5-methyl-1H-indazole, are particularly valuable as intermediates in the synthesis of
potent and selective kinase inhibitors.

Role as a Kinase Inhibitor Scaffold

Protein kinases play a crucial role in cellular signaling pathways, and their dysregulation is a
hallmark of many diseases, including cancer. The indazole core can act as a bioisostere of the
purine ring of ATP, enabling it to bind to the ATP-binding site of kinases and inhibit their activity.
The bromine atom at the 7-position and the methyl group at the 5-position of 7-Bromo-5-
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methyl-1H-indazole provide key handles for synthetic modification to enhance binding affinity
and selectivity for specific kinases.

Compound Synthesis

Chemical Modification
(e.g., Suzuki Coupling)

Library of Derivatives

Screening arld Evaluation

Biochemical Kinase Assays

Cell-Based Assays

Lead Identification

Lead Optimization

ADME/Tox Profiling
In Vivo Efficacy Studies
Drug Candidate
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Targeted Signaling Pathways

Derivatives of brominated indazoles have been implicated in the inhibition of several key
signaling pathways involved in cancer progression.

» VEGFR Signaling: Vascular Endothelial Growth Factor Receptors are key mediators of

angiogenesis. Indazole-based inhibitors can block VEGFR signaling, thereby inhibiting tumor
growth and metastasis.

 MAPK/ERK Pathway: This pathway is crucial for cell proliferation and survival. Kinase
inhibitors derived from indazole scaffolds can target kinases within this pathway, such as
RAF and MEK.

o PIBK/AKT/mTOR Pathway: This is another critical pathway for cell growth and survival.
Indazole derivatives can be designed to inhibit key kinases like PI3K and mTOR.
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Safety and Handling

Table 3: Hazard Information for 7-Bromo-5-methyl-1H-indazole
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Hazard Statement Description

H302 Harmful if swallowed

H315 Causes skin irritation

H319 Causes serious eye irritation
H335 May cause respiratory irritation

Precautionary Measures:
e P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
o P280: Wear protective gloves/protective clothing/eye protection/face protection.

e P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel
unwell.

e P302+P352: IF ON SKIN: Wash with plenty of soap and water.

o P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove
contact lenses, if present and easy to do. Continue rinsing.

This compound should be handled in a well-ventilated area by trained personnel wearing
appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab
coat.

Conclusion

7-Bromo-5-methyl-1H-indazole is a valuable and versatile building block in the field of
medicinal chemistry. Its structural features make it an ideal starting point for the synthesis of
novel kinase inhibitors with potential applications in oncology and other therapeutic areas. This
technical guide provides essential information for researchers to facilitate the use of this
compound in their drug discovery and development programs. Further investigation into its
specific biological activities and the development of optimized synthetic routes will continue to
enhance its utility in the creation of next-generation targeted therapies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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